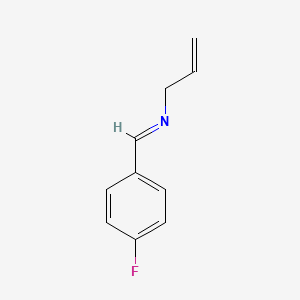

N-allyl-1-(4-fluorophenyl)methanimine

Description

Contextualization of Imine Chemistry in Advanced Synthesis

Imines, characterized by a carbon-nitrogen double bond, are fundamental building blocks in organic synthesis. cas.cnnih.gov They are most commonly synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govmasterorganicchemistry.comyoutube.com This reaction is typically reversible and often requires the removal of water to drive it to completion. nih.gov

The reactivity of imines is diverse; they can act as electrophiles at the carbon atom of the C=N bond, making them susceptible to attack by nucleophiles. nih.gov Furthermore, the nitrogen atom can be protonated or coordinated to a Lewis acid, enhancing the electrophilicity of the imine. nih.gov Imines are key intermediates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Mannich reactions, Strecker amino acid synthesis, and various cycloaddition reactions. nih.gov Their versatility makes them indispensable in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. operachem.com

Significance of Organofluorine Moieties in Molecular Design and Reactivity

The incorporation of fluorine into organic molecules has become a widespread strategy in medicinal chemistry and materials science. cas.cnwikipedia.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and chemical properties of a molecule. cas.cn

In drug design, the introduction of a fluorine atom or a trifluoromethyl group can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity or basicity of nearby functional groups. alfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. cas.cn The presence of a fluorine atom on an aromatic ring, as in the 4-fluorophenyl group of N-allyl-1-(4-fluorophenyl)methanimine, can alter the electronic properties of the ring, influencing its reactivity in, for example, electrophilic aromatic substitution reactions. nih.gov

Strategic Importance of Allylic Functionality in Chemical Transformations

The allyl group, with its C=C-C structure, is a versatile functional group in organic synthesis. wikipedia.org The position adjacent to the double bond is known as the allylic position, and it exhibits enhanced reactivity. wikipedia.org This heightened reactivity is due to the ability of the double bond to stabilize intermediates, such as carbocations, carbanions, and radicals, through resonance.

Allylic groups can participate in a wide array of chemical transformations, including nucleophilic substitution (allylic alkylation), oxidation, and rearrangement reactions. wikipedia.orgresearchgate.netwikipedia.orglibretexts.org The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. wikipedia.org Furthermore, the allyl group can serve as a protecting group for alcohols, amines, and carboxylic acids, which can be removed under specific and often mild conditions. whiterose.ac.uk The presence of the allylic functionality in this compound provides a reactive handle for further molecular elaboration.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H10FN |

| Molecular Weight | 163.19 g/mol |

| CAS Number | 725743-94-2 |

| Boiling Point (Predicted) | 215.4 ± 25.0 °C |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ |

| pKa (Predicted) | 5.34 ± 0.10 |

Detailed Research Findings

Specific research focused solely on this compound is limited in the current body of scientific literature. However, the synthesis of structurally related imines is well-established. For instance, fluorinated imines have been synthesized through the acid-catalyzed condensation of fluorinated anilines with aldehydes. nih.gov The general synthesis of imines often involves the reaction of a primary amine with a carbonyl compound, and it is plausible that this compound could be prepared via the condensation of allylamine (B125299) with 4-fluorobenzaldehyde (B137897). nih.govorganic-chemistry.org

The reactivity of this molecule can be inferred from its functional groups. The imine moiety can undergo cycloaddition reactions, such as the aza-Diels-Alder reaction, to form nitrogen-containing heterocyclic compounds. nih.govrsc.orgwikipedia.orgrsc.org The allylic group can be a site for various transformations, including palladium-catalyzed reactions that allow for the introduction of a wide range of substituents. libretexts.org The 4-fluorophenyl group influences the electronic nature of the imine, and its fluorine atom can serve as a reporter group in ¹⁹F NMR studies.

Given the interest in fluorinated organic compounds for pharmaceutical applications, this compound could be a valuable intermediate in the synthesis of novel bioactive molecules. wikipedia.orgenamine.net The combination of the nitrogen-containing imine scaffold, the metabolically robust fluorinated ring, and the synthetically versatile allyl group makes it a promising substrate for diversity-oriented synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-prop-2-enylmethanimine |

InChI |

InChI=1S/C10H10FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,8H,1,7H2 |

InChI Key |

XHXKWCSVVGQDQC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN=CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for N Allyl 1 4 Fluorophenyl Methanimine and Analogous Fluorinated N Allylimines

Classical Condensation Pathways for Imine Formation

The most fundamental and widely employed method for the synthesis of imines, including N-allyl-1-(4-fluorophenyl)methanimine, is the direct condensation of a primary amine with an aldehyde or ketone. nih.gov This reaction, while straightforward, is governed by a delicate equilibrium that necessitates careful control of reaction conditions to achieve high yields.

The formation of an imine from an aldehyde and a primary amine is a reversible process. mdpi.com The reaction typically proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine.

The table below illustrates typical kinetic and thermodynamic parameters for imine formation reactions, highlighting the reversible nature of the process.

| Parameter | Description | Typical Value Range | Significance in Synthesis |

| Equilibrium Constant (Keq) | Ratio of products to reactants at equilibrium. | 0.1 - 10 | A low Keq indicates the need for strategies to shift the equilibrium towards the products. |

| Forward Rate Constant (k1) | Rate of the forward reaction (imine formation). | 10-3 - 10-1 M-1s-1 | Determines the speed at which the imine is formed. Can be influenced by catalysts and temperature. |

| Reverse Rate Constant (k-1) | Rate of the reverse reaction (imine hydrolysis). | 10-4 - 10-2 s-1 | A high k-1 indicates that the imine is susceptible to hydrolysis, requiring anhydrous conditions. |

| Enthalpy of Reaction (ΔH°) | Heat absorbed or released during the reaction. | -20 to +20 kJ/mol | A small negative or positive value indicates that the reaction is not strongly driven by enthalpy and entropy factors are significant. nih.gov |

| Entropy of Reaction (ΔS°) | Change in disorder during the reaction. | Variable | The formation of two molecules (imine and water) from two reactant molecules can have a small overall entropy change. |

Given the reversible nature of imine formation, the removal of water is a crucial strategy to drive the reaction to completion in accordance with Le Châtelier's principle. Several dehydration techniques are commonly employed in the synthesis of N-allylimines.

Azeotropic distillation is a classic and effective method, often utilizing a Dean-Stark apparatus with a solvent such as toluene (B28343) or benzene. The water produced during the reaction forms a low-boiling azeotrope with the solvent, which is distilled off, condensed, and collected, thereby preventing the reverse reaction.

The use of hygroscopic agents is another common approach. Anhydrous salts like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can be added directly to the reaction mixture to sequester the water as it is formed. Molecular sieves, typically 3Å or 4Å, are also highly effective dehydrating agents that can be easily removed by filtration upon completion of the reaction.

The choice of dehydration method depends on the scale of the reaction, the stability of the reactants and products to the reaction conditions, and the desired purity of the final product.

| Dehydration Technique | Principle of Operation | Typical Application | Advantages | Disadvantages |

| Azeotropic Distillation (Dean-Stark) | Removal of water as a low-boiling azeotrope with a solvent. | Large-scale synthesis; when reactants and products are stable at the solvent's boiling point. | Highly effective for complete water removal; suitable for driving unfavorable equilibria. | Requires elevated temperatures; not ideal for heat-sensitive compounds; requires specific glassware. |

| Anhydrous Salts (e.g., MgSO₄, Na₂SO₄) | Chemical reaction with water to form hydrates. | Small to medium-scale reactions; reactions at or below room temperature. | Simple to implement; mild conditions. | Can be less efficient than azeotropic distillation; may require filtration to remove the hydrated salt. |

| Molecular Sieves (3Å or 4Å) | Adsorption of water into porous crystalline structures. | Reactions where anhydrous conditions are critical; suitable for a wide range of temperatures. | Highly efficient; can be used in catalytic amounts; easily removed by filtration. | Can be more expensive than anhydrous salts; need to be activated before use. |

Sustainable and Green Chemistry Approaches in Imine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. The preparation of imines has benefited from this trend, with several green chemistry approaches emerging as viable alternatives to classical methods.

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. researchgate.net The direct reaction of 4-fluorobenzaldehyde (B137897) with allylamine (B125299), often with gentle heating or microwave irradiation, can lead to the formation of this compound in high yield and purity. This approach simplifies work-up procedures and reduces waste generation.

Supercritical carbon dioxide (sc-CO₂) has emerged as a promising green solvent for a variety of chemical transformations, including imine synthesis. acs.orgfigshare.com Supercritical CO₂, which exists as a fluid above its critical temperature (31.1 °C) and pressure (73.8 bar), exhibits properties of both a liquid and a gas. acs.org It is non-toxic, non-flammable, and inexpensive. In the context of imine synthesis, sc-CO₂ can act as both the solvent and a water scavenger, as water has limited solubility in supercritical CO₂. The low dielectric constant of sc-CO₂ can also diminish the energy barriers for imine bond formation. acs.orgfigshare.com

While the direct condensation of aldehydes and amines is the most common route to imines, transition metal-catalyzed methods offer alternative pathways, often under milder conditions. Palladium, copper, and other transition metals can catalyze the oxidative coupling of amines or the dehydrogenative coupling of alcohols and amines to form imines. These methods can sometimes avoid the need for pre-formed aldehydes. For the synthesis of N-allylimines, palladium-catalyzed reactions are particularly relevant, although they are more commonly used for the synthesis of N-allylamines. nih.gov The direct synthesis of this compound via these methods is less common but represents an area of ongoing research.

The table below summarizes some transition metal-catalyzed approaches that can be adapted for the synthesis of fluorinated N-allylimines.

| Catalyst System | Reactants | Reaction Type | Typical Conditions | Advantages |

| Palladium(II) complexes | 4-Fluorobenzyl alcohol, Allylamine | Dehydrogenative Coupling | 80-120 °C, oxidant (e.g., O₂) | Utilizes readily available alcohols instead of aldehydes. |

| Copper(I) iodide / TEMPO | 4-Fluorobenzylamine, Allyl alcohol | Oxidative Cross-Coupling | 60-100 °C, base | Alternative route starting from amines and alcohols. |

| Ruthenium(II) pincer complexes | 4-Fluorobenzyl alcohol, Allylamine | Acceptorless Dehydrogenative Coupling | 100-150 °C | Generates H₂ as the only byproduct; atom economical. |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. For imine formation, simple Brønsted acids are effective catalysts. nih.gov Chiral phosphoric acids, for instance, have been shown to catalyze the formation of imines and their subsequent reactions with high enantioselectivity. nih.gov In the context of synthesizing this compound, a simple Brønsted acid such as p-toluenesulfonic acid (PTSA) or even acetic acid can be used in catalytic amounts to accelerate the condensation of 4-fluorobenzaldehyde and allylamine. nih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. It also facilitates the final dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water). nih.gov

The use of solid acid catalysts, such as Amberlyst-15, also aligns with green chemistry principles by offering ease of separation and recyclability. These catalysts can be used in solvent-free conditions, further enhancing the environmental credentials of the synthesis.

Direct and Stereoselective Synthesis of N-Allylimine Scaffolds

The direct formation of N-allylimines and the control of their stereochemistry are crucial for their application in synthesis. Methodologies have been developed that allow for the efficient construction of these moieties, often with high levels of stereocontrol.

One effective strategy for the synthesis of N-allylimines involves the in situ generation of N-unsubstituted imines, which are then trapped by an allylating agent. N-unsubstituted imines can be transient species, but their formation from precursors like alkyl azides offers a pathway to N-H imines that can be subsequently functionalized. nih.gov For instance, copper-catalyzed methods have been developed to generate N-unsubstituted aliphatic imines from aliphatic azides. nih.gov These reactive intermediates can then undergo various transformations, including allylation. nih.gov

This approach avoids the need for protecting groups on the nitrogen atom, which simplifies the synthetic sequence and improves atom economy. elsevierpure.com The direct use of N-unsubstituted imines is a greener approach to the synthesis of amines and their derivatives. elsevierpure.com Catalytic methods that enable the use of these imines as electrophiles in addition reactions are of significant interest. elsevierpure.com

For the synthesis of a fluorinated N-allylimine like this compound, this would involve the initial formation of 1-(4-fluorophenyl)methanimine from a suitable precursor, followed by its immediate reaction with an allylating reagent. The general scheme for such a transformation is presented below.

Table 1: Conceptual Synthesis of this compound via In Situ Imine Formation

| Step | Description | Reactants | Product |

| 1 | In situ generation of N-unsubstituted imine | 4-Fluorobenzaldehyde, Nitrogen Source (e.g., Ammonia derivative) | 1-(4-fluorophenyl)methanimine |

| 2 | Allylation | 1-(4-fluorophenyl)methanimine, Allylating Agent (e.g., Allyl bromide) | This compound |

This table presents a conceptual pathway. Specific reagents and conditions would need to be optimized.

The stereoselective synthesis of allylic amines is a highly sought-after transformation in organic synthesis, as these products are valuable building blocks. nih.govnih.gov Many of these methods involve the addition of allyl nucleophiles to imines, which can be considered a direct route to homoallylic amines, a class of compounds closely related to N-allylimines. nih.govnih.gov

Copper-catalyzed methods have been particularly successful in the enantio- and diastereoselective synthesis of chiral homoallylic amines. nih.govnih.gov These reactions often utilize readily prepared phosphoramidite-Cu complexes and involve bench-stable allyldiborons and various imines. nih.govnih.gov The products are obtained with high yields, diastereomeric ratios, and enantiomeric excesses. nih.govnih.gov The reaction proceeds through a stereodefined boron-stabilized allylic copper species formed via an enantioselective transmetalation. nih.gov

Another approach involves the diastereoselective allylation of chiral imines. For example, the addition of allylcopper reagents to imines derived from chiral amines like S-valine can proceed with excellent diastereoselectivity. documentsdelivered.com

While these methods often yield homoallylic amines, the principles of stereocontrol demonstrated are directly relevant to the synthesis of chiral N-allylimine scaffolds. By carefully selecting the starting materials and catalyst, it is possible to control the stereochemistry of the newly formed C-N and C-C bonds.

Table 2: Examples of Stereoselective Allylation of Imines

| Catalyst/Reagent | Imine Substrate | Allyl Source | Product Type | Stereoselectivity |

| (Phosphoramidite)-Cu complex | Benzyl imines | γ,γ-disubstituted allyldiborons | Chiral homoallylic amines | up to >20:1 dr, >99:1 er nih.govnih.gov |

| Allylcopper reagents | Imines from S-valine | Allyl bromide | Chiral homoallylic amines | e.e. 98% documentsdelivered.com |

| Tetraol-protected allylboronates | Cyclic imines | Tetraol-protected allylboronates | Homoallylamines | up to 97:3 dr, 99:1 er fz-juelich.deresearchgate.net |

dr = diastereomeric ratio, er = enantiomeric ratio, e.e. = enantiomeric excess

The development of these stereoselective methods provides a powerful toolbox for the synthesis of complex, enantioenriched molecules derived from N-allylimines and related structures.

Reactivity and Mechanistic Investigations of N Allyl 1 4 Fluorophenyl Methanimine

Nucleophilic Addition Reactions to the Imine Carbon

The electrophilic nature of the imine carbon in N-allyl-1-(4-fluorophenyl)methanimine makes it susceptible to attack by various nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures.

The addition of organometallic reagents to imines is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of amines with new stereocenters. While specific studies on the addition of allyl organometallics to this compound are not extensively documented, the reactivity can be inferred from studies on analogous N-allylimines. The addition of allyl Grignard reagents or other allylmetallic species to the imine carbon results in the formation of homoallylic amines.

The general mechanism involves the nucleophilic attack of the allyl group from the organometallic reagent onto the electrophilic imine carbon. The diastereoselectivity of this addition can be influenced by the structure of the imine and the nature of the metal in the organometallic reagent. For N-allylimines derived from aldehydes, the facial selectivity of the nucleophilic attack is a key aspect of the reaction.

Interactive Data Table: Diastereoselective Addition of Allylmetal Compounds to N-allylimines (Analogous Systems)

| Entry | Aldehyde Derivative | Allylmetal Reagent | Diastereomeric Excess (de) | Attacking Face |

| 1 | 2-Methylpropanal | Allyl-BBN | 94% | Si |

| 2 | 2-Methylpropanal | Diallylcuprate | 99% | Si |

| 3 | Pyridine-2-carboxaldehyde | Allylzinc bromide | 70% | Re |

| 4 | Pyridine-2-carboxaldehyde | Allyl(dichloro)iodotin | 70% | Re |

Note: This table presents data from analogous systems to illustrate the typical reactivity and stereoselectivity of allylmetal additions to N-allylimines. rsc.org

The synthesis of enantiomerically enriched amines is of significant importance in medicinal chemistry and materials science. Asymmetric nucleophilic additions to the imine moiety of this compound can be achieved through various stereocontrol strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

Chiral Auxiliaries: A common strategy involves the temporary incorporation of a chiral auxiliary into the imine structure. For instance, imines derived from chiral amines, such as (S)-1-phenylethanamine, can direct the facial attack of a nucleophile, leading to a diastereoselective addition. The auxiliary can then be removed to yield the chiral amine.

Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids, BINOL-derived catalysts, or chiral metal complexes, can promote the enantioselective addition of nucleophiles to prochiral imines. beilstein-journals.orgorganic-chemistry.org These catalysts create a chiral environment around the imine, favoring the approach of the nucleophile from one face over the other. For example, chiral BINOL-derived diols have been shown to catalyze the enantioselective allylboration of acyl imines with high enantiomeric ratios. nih.gov

Interactive Data Table: Chiral Catalyst Controlled Asymmetric Allylation of Imines (Analogous Systems)

| Entry | Imine Substrate | Catalyst | Nucleophile | Yield (%) | Enantiomeric Excess (ee) |

| 1 | N-Benzoylbenzaldimine | (S)-3,3'-Ph2-BINOL (15 mol%) | Allyldiisopropoxyborane | 94 | 98% |

| 2 | N-Benzoyl-(2-naphthyl)methanimine | (S)-3,3'-Ph2-BINOL (15 mol%) | Allyldiisopropoxyborane | 85 | 96% |

| 3 | N-Benzoyl-(cyclohexyl)methanimine | (S)-3,3'-Ph2-BINOL (15 mol%) | Allyldiisopropoxyborane | 75 | 95% |

Note: This table is based on data from analogous acyl imine systems to demonstrate the effectiveness of chiral catalysts in achieving high enantioselectivity. nih.gov

Cycloaddition Reactions Involving the Imine and Alkene Moieties

The presence of both an imine and an alkene in this compound allows for its participation in various cycloaddition reactions, providing access to complex heterocyclic structures.

Azomethine imines are 1,3-dipoles that can undergo [3+2] cycloaddition reactions with dipolarophiles to form five-membered nitrogen-containing heterocycles. rsc.org The alkene moiety of this compound can act as a dipolarophile in such reactions. The reaction between an azomethine imine and the N-allyl group would lead to the formation of a pyrazolidine (B1218672) ring system. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. While specific examples with this compound are not prevalent, the general reactivity is well-established for a wide range of alkenes.

The imine-ene reaction is a pericyclic reaction involving an imine with an allylic hydrogen (the ene component) and an enophile. In the case of this compound, an intramolecular imine-ene reaction could potentially occur, although it would require specific activation. More commonly, it can participate in intermolecular imine-ene reactions where it acts as the enophile.

Several factors are known to influence the facility of imine-ene reactions:

Lewis Acids: The presence of a Lewis acid can catalyze the reaction by coordinating to the imine nitrogen, thereby lowering the LUMO of the imine and accelerating the reaction.

Substituents: Electron-withdrawing groups on the imine carbon enhance its electrophilicity and facilitate the reaction. Conversely, electron-donating groups can hinder the reaction. The 4-fluorophenyl group in the target compound is moderately electron-withdrawing, which should favor the reaction.

Steric Hindrance: Bulky substituents on either the imine or the ene component can sterically hinder the reaction.

A theoretical study on the imine-ene reaction between methanimine (B1209239) and propene has shown a good correlation between the activation barriers and the polar character of the transition states. nih.gov

Catalytic C-H Functionalization of N-Allylimines

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. The N-allyl group of this compound possesses allylic C-H bonds that are amenable to catalytic functionalization, most notably through transition metal catalysis. Palladium-catalyzed allylic C-H functionalization has emerged as a powerful tool for the formation of C-C and C-X bonds. acs.orgnih.gov

The general mechanism for palladium-catalyzed allylic C-H arylation, for instance, involves the coordination of the palladium catalyst to the alkene, followed by C-H bond activation to form a π-allylpalladium intermediate. This intermediate then undergoes reductive elimination with an arylating agent to form the product and regenerate the active catalyst.

While specific studies on this compound are scarce, research on similar N-allylimine substrates demonstrates the feasibility of this transformation.

Interactive Data Table: Palladium-Catalyzed C-H Arylation of N-Allylamine Derivatives (Analogous Systems)

| Entry | N-Allylamine Derivative | Arylating Agent | Catalyst | Ligand | Yield (%) |

| 1 | N-Allyl-N-phenylamine | Phenylboronic acid | Pd(OAc)2 | MPAA | 85 |

| 2 | N-Allyl-N-(4-methoxyphenyl)amine | 4-Tolylboronic acid | Pd(OAc)2 | MPAA | 78 |

| 3 | N-Allyl-N-(4-chlorophenyl)amine | 3-Fluorophenylboronic acid | Pd(OAc)2 | MPAA | 92 |

Note: This table is based on data for analogous N-allylamine systems to illustrate typical conditions and yields for palladium-catalyzed C-H functionalization. MPAA = Mono-N-protected amino acid. nih.gov

Inability to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical compound This compound to generate the requested article. The user's strict instructions to focus solely on this compound and adhere to a detailed outline of specific chemical reactions prevents the use of more general information.

The searches for experimental data and research findings on "this compound" within the contexts of:

Palladium-Catalyzed C(sp³)-H/C(sp³)-H Umpolung Coupling

Electrochemical Approaches to Allylic Functionalization

Regioselective and Transition Metal-Catalyzed Hydroamination Reactions

Other key transformations such as reductions and rearrangements

did not yield specific results for this particular molecule. While the literature does contain information on these reactions for the broader class of N-allylimines, the explicit constraint to not introduce information outside the scope of the specified compound makes it impossible to generate a scientifically accurate and thorough article as requested. Extrapolating findings from other related compounds to "this compound" would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the article cannot be generated as the necessary, specific research findings are not present in the accessible literature.

Based on a comprehensive search of available scientific literature, it appears that specific computational and theoretical studies focusing solely on the reactivity of "this compound," as outlined in the requested article structure, have not been published. While Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis are common computational methods used to investigate the reactivity of chemical compounds, their direct application to this compound for the elucidation of reaction mechanisms, transition state analysis, selectivity prediction, and electronic properties is not documented in the accessible research.

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analysis for "this compound" as required by the structured outline. The generation of such an article would require access to primary research data from studies that have not been performed or published.

Computational and Theoretical Studies on N Allyl 1 4 Fluorophenyl Methanimine Reactivity

Solvent Effects and Continuum Solvation Models in Reaction Modeling

The influence of solvents on chemical reactions is a critical area of study in computational chemistry. Solvents can significantly alter reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. Continuum solvation models are a popular and efficient method to approximate these effects by representing the solvent as a continuous medium with a specific dielectric constant. These models, such as the Polarizable Continuum Model (PCM), are instrumental in predicting how a reaction's energy landscape changes in different solvent environments.

For a molecule like N-allyl-1-(4-fluorophenyl)methanimine, which possesses both polar (the imine and fluorophenyl groups) and nonpolar (the allyl group) regions, solvent polarity would be expected to play a crucial role in its reactivity. For instance, in a polar solvent, the dipole moment of the imine bond would be stabilized, potentially affecting its susceptibility to nucleophilic or electrophilic attack. The allyl group also presents interesting reactivity, such as participation in pericyclic reactions, which are known to be influenced by solvent polarity.

Detailed computational studies on analogous imine compounds often employ Density Functional Theory (DFT) calculations coupled with a continuum solvation model to investigate reaction mechanisms. These studies typically generate data on the Gibbs free energy of activation in various solvents, providing insights into the kinetic feasibility of different reaction pathways.

Table 1: Illustrative Data Table for Solvent Effects on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | 25.4 |

| Toluene (B28343) | 2.38 | 24.1 |

| Dichloromethane | 8.93 | 21.5 |

| Acetone | 20.7 | 19.8 |

| Acetonitrile | 36.6 | 18.9 |

| Water | 78.4 | 17.2 |

Note: The data in this table is hypothetical and serves as an example of the type of results that would be generated from a computational study on solvent effects. No such specific data for this compound was found in the surveyed literature.

The research findings for related compounds consistently demonstrate that increasing solvent polarity can lead to a reduction in the activation energy for reactions involving charge separation in the transition state. Conversely, reactions where charge is dispersed in the transition state may be favored in less polar solvents.

Without specific studies on this compound, a detailed analysis of its reactivity profile under different solvent conditions remains speculative. Future computational research would be necessary to elucidate the specific interactions between this compound and various solvents and to accurately model its reaction kinetics and thermodynamics using continuum solvation models. Such studies would be invaluable for understanding and predicting the chemical behavior of this particular imine.

Advanced Spectroscopic Characterization Methodologies for Imine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-allyl-1-(4-fluorophenyl)methanimine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the organic backbone and substituents of this compound.

In the ¹H NMR spectrum, the protons of the N-allyl group are expected to exhibit characteristic signals. The methylene (B1212753) protons adjacent to the nitrogen would likely appear as a doublet, while the vinyl protons would present as a multiplet. The methine proton of the imine group (CH=N) is anticipated to resonate as a singlet in the downfield region, typically around 8.4 ppm, as seen in structurally similar imines like (E)-1-(4-fluorophenyl)-N-phenylmethanimine. rsc.org The aromatic protons of the 4-fluorophenyl ring would appear as multiplets in the aromatic region of the spectrum. rsc.org

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbon atom of the C=N imine bond is expected to have a chemical shift in the range of 160-170 ppm. Aromatic carbons generally resonate between 110 and 160 ppm. mdpi.com The carbon atoms of the allyl group would appear in the aliphatic region of the spectrum.

A representative, albeit estimated, summary of the expected ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imine CH | ~8.4 | ~163 |

| Allyl CH₂ | ~4.2 (d) | ~62 |

| Allyl CH | ~5.9 (m) | ~135 |

| Allyl CH₂ (terminal) | ~5.2 (m) | ~117 |

| Aromatic CH | ~7.1-7.9 (m) | ~115-130 |

| Aromatic C-F | - | ~165 (d) |

| Aromatic C-CH=N | - | ~133 |

Note: The data in this table is estimated based on analogous compounds and general spectroscopic principles.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom in this compound. rsc.orgwikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range, making it an excellent tool for structural confirmation and for studying electronic effects within the molecule. wikipedia.orghuji.ac.il

The chemical shift of the fluorine atom in the 4-fluorophenyl group is sensitive to the electron-donating or electron-withdrawing nature of the imine substituent. This makes ¹⁹F NMR a valuable method for assessing the electronic properties of the molecule. The coupling between the ¹⁹F nucleus and the neighboring aromatic protons can also provide further structural information. For a 4-fluorophenyl group attached to an imine, the ¹⁹F signal is expected to appear as a multiplet in the typical chemical shift range for fluoroaromatic compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound and can be employed to monitor the progress of its synthesis.

Infrared (IR) spectroscopy is a powerful technique for the identification of the characteristic vibrational modes of the functional groups in this compound. researchgate.net The most prominent and diagnostic absorption band for this molecule is the C=N stretching vibration of the imine group, which typically appears in the region of 1690-1630 cm⁻¹. researchgate.net The exact position of this band can be influenced by conjugation with the aromatic ring.

Another key vibrational mode is the C-F stretch of the 4-fluorophenyl group. This absorption is generally observed in the 1250-1000 cm⁻¹ region of the IR spectrum. The presence of these characteristic absorption bands provides strong evidence for the formation of the desired imine structure.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) | Stretching | 1690 - 1630 |

| C-F (Aromatic) | Stretching | 1250 - 1000 |

| C=C (Aromatic) | Stretching | ~1600 and ~1480 |

| C-H (Aromatic) | Stretching | ~3100 - 3000 |

| C-H (Allyl) | Stretching | ~3100 - 3000 |

Raman spectroscopy serves as a complementary technique to IR spectroscopy and is particularly useful for studying reaction kinetics and the effects of conjugation in imine systems. researchgate.netsemanticscholar.org The C=N stretching vibration is also Raman active and can be monitored to follow the formation of the imine during a reaction. nih.gov Raman spectroscopy is often advantageous for in-situ reaction monitoring as it is less susceptible to interference from aqueous media. semanticscholar.org

Furthermore, the intensity and position of the Raman bands associated with the aromatic ring and the C=N bond can provide insights into the extent of π-conjugation within the molecule. researchgate.netsemanticscholar.org Changes in the electronic structure due to substituents on the phenyl ring can be reflected in the Raman spectrum, making it a valuable tool for studying structure-property relationships in a series of related imines. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For aromatic imines, two main types of electronic transitions are typically observed:

π → π* transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are generally associated with the conjugated system of the aromatic ring and the imine double bond. These transitions usually result in strong absorption bands.

n → π* transitions: These involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These transitions are typically weaker than π → π* transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a pivotal analytical technique for the characterization of imine systems, providing definitive confirmation of molecular weight and invaluable insights into the structural framework through controlled fragmentation. For the specific compound this compound, mass spectrometric analysis is crucial for verifying its molecular formula, C₁₀H₁₀FN, which corresponds to a molecular weight of approximately 163.20 g/mol .

Detailed analysis of the mass spectrum, although not widely published, can be predicted based on established fragmentation patterns of analogous N-allyl imines and fluorinated aromatic compounds. The molecular ion peak (M⁺), representing the intact molecule, is expected to be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the nitrogen rule in mass spectrometry.

The fragmentation of this compound is anticipated to be dominated by several key pathways, primarily initiated by the ionization of the nitrogen lone pair electrons or the π-electrons of the aromatic ring and the double bonds.

Key Predicted Fragmentation Pathways:

α-Cleavage: This is a characteristic fragmentation for imines and amines. Cleavage of the bond beta to the imine nitrogen is expected to be a prominent pathway. Loss of an allyl radical (•CH₂CH=CH₂) would result in a stable, resonance-stabilized cation.

Retro-Diels-Alder (RDA)-type Reaction: The allylic group can facilitate a rearrangement and subsequent fragmentation, a common pathway for molecules containing a double bond in an appropriate position.

Cleavage of the C-N Bond: Direct cleavage of the bond between the imine carbon and the nitrogen atom can lead to the formation of distinct fragment ions.

Fragmentation of the Fluorophenyl Group: The aromatic ring can undergo characteristic fragmentations, including the loss of a fluorine atom or the entire fluorophenyl moiety.

These predicted fragmentation patterns allow for the construction of a theoretical mass spectrum data table, which serves as a valuable reference for the identification and structural elucidation of this compound in future research.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 163 | [C₁₀H₁₀FN]⁺ | Molecular Ion (M⁺) |

| 122 | [C₇H₅FN]⁺ | Loss of allyl radical (•C₃H₅) via α-cleavage |

| 109 | [C₆H₄F]⁺ | Cleavage of the C-C bond between the phenyl ring and the imine carbon |

| 95 | [C₆H₄F]⁺ | Loss of HCN from the [C₇H₅FN]⁺ fragment |

| 77 | [C₆H₅]⁺ | Loss of fluorine from the [C₆H₄F]⁺ fragment |

| 41 | [C₃H₅]⁺ | Allyl cation formed from the cleavage of the N-allyl bond |

Advanced Applications in Organic Synthesis and Chemical Biology

Strategic Building Blocks for Nitrogen-Containing Heterocycles

The N-allyl-1-(4-fluorophenyl)methanimine scaffold serves as a linchpin in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products. The presence of the allyl and imine groups provides multiple reactive sites for strategic bond formations, enabling the construction of diverse ring systems.

Synthesis of Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

Pyrrolidine and piperidine rings are fundamental components of numerous biologically active molecules. This compound is a key precursor for the synthesis of substituted derivatives of these heterocycles, primarily through cycloaddition reactions.

One of the most powerful methods for the synthesis of pyrrolidines involves the [3+2] cycloaddition of azomethine ylides. In this approach, this compound can be converted into its corresponding azomethine ylide through various methods, such as deprotonation or reaction with a Lewis acid. This reactive intermediate can then undergo a cycloaddition reaction with a range of dipolarophiles, including alkenes and alkynes, to afford highly substituted pyrrolidine derivatives. The reaction's efficiency and stereoselectivity can be influenced by the choice of reactants, catalysts, and reaction conditions.

Similarly, the synthesis of piperidine derivatives can be achieved through [4+2] cycloaddition reactions, also known as aza-Diels-Alder reactions. In this context, this compound can function as the dienophile, reacting with a suitable diene to construct the six-membered piperidine ring. The electronic properties of the 4-fluorophenyl group can influence the reactivity of the imine and the regioselectivity of the cycloaddition.

| Reaction Type | Heterocycle | Key Intermediate | Reactant Partner |

| [3+2] Cycloaddition | Pyrrolidine | Azomethine Ylide | Alkene/Alkyne |

| [4+2] Cycloaddition (Aza-Diels-Alder) | Piperidine | Imine (as dienophile) | Diene |

Intermediates in Complex Natural Product and Alkaloid Synthesis

The structural motifs derived from this compound are found in various complex natural products and alkaloids. Consequently, this compound has emerged as a valuable intermediate in the total synthesis of these intricate molecules. Imines, in general, are recognized as crucial intermediates for the synthesis of nitrogen heterocycles, which form the core of many alkaloids.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, the strategic importance of similar N-allyl imine precursors is well-established. For instance, cascade reactions involving imines and allylsilanes have been employed to rapidly assemble the structural frameworks of various alkaloid families. These strategies often involve the generation of iminium ions that are subsequently trapped by nucleophiles to construct bicyclic and tricyclic nitrogen heterocycles in a single pot. The allyl group in this compound can participate in such cascade reactions, potentially leading to the efficient synthesis of complex alkaloid skeletons. The 4-fluorophenyl substituent can also serve as a handle for further functionalization or to modulate the biological activity of the final product.

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The goal of DOS is to efficiently generate collections of compounds with a wide range of functional and stereochemical diversity, often mimicking the structural complexity of natural products.

This compound is an excellent starting material for DOS due to its multiple points of diversification. The imine functionality, the allyl group, and the aromatic ring can all be independently modified to generate a vast array of analogs. Multicomponent reactions (MCRs) involving imines are particularly well-suited for DOS, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.

For example, a three-component reaction between this compound, a carboxylic acid, and an isocyanide (the Ugi reaction) would generate a diverse library of α-acylamino amides. Further diversification could be achieved by employing a range of different carboxylic acids and isocyanides. The resulting products could then be subjected to secondary transformations, such as ring-closing metathesis involving the allyl group, to generate even greater skeletal diversity.

| Point of Diversification | Potential Modifications | Resulting Diversity |

| Imine Carbon | Reaction with various nucleophiles | Functional group diversity |

| Imine Nitrogen (Allyl group) | Ring-closing metathesis, cross-coupling | Skeletal and appendage diversity |

| 4-Fluorophenyl Ring | Nucleophilic aromatic substitution | Appendage diversity |

Development of Catalytic Systems Employing Imine-Derived Scaffolds

The imine nitrogen of this compound can act as a coordinating atom for metal centers, making it a potential ligand scaffold for the development of novel catalytic systems. The synthesis of chiral ligands derived from imines is a well-established strategy in asymmetric catalysis.

By modifying the this compound structure, for example, by introducing additional coordinating groups, it is possible to design ligands that can chelate to a metal and create a chiral environment around it. These metal-ligand complexes can then be employed as catalysts for a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The 4-fluorophenyl group can influence the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the metal complex. The development of such catalytic systems is an active area of research, with the potential to provide new and efficient methods for the synthesis of enantiomerically pure compounds.

Interdisciplinary Research with Implications for Synthetic Biology (e.g., enzyme evolution involving imine chemistry)

The chemistry of imines is fundamental to many biological processes, including the biosynthesis of amino acids and the catalytic mechanisms of certain enzymes. The intersection of organic synthesis with biology, particularly in the field of synthetic biology, offers exciting opportunities for the application of compounds like this compound.

One area of interest is the directed evolution of enzymes to perform novel chemical transformations. By providing an enzyme with a non-natural substrate, such as this compound, and applying selective pressure, it may be possible to evolve new enzymatic activities. For instance, an enzyme could be evolved to catalyze a stereoselective addition to the imine bond or to perform a novel cyclization involving the allyl group. The fluorine atom on the phenyl ring can serve as a useful probe for monitoring enzyme-substrate interactions using techniques such as fluorine NMR spectroscopy. This interdisciplinary approach, combining the tools of synthetic chemistry with the power of evolution, has the potential to generate novel biocatalysts for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.